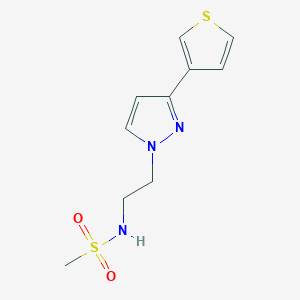

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

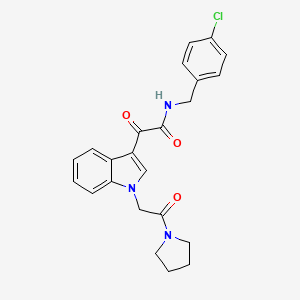

“N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

A new monomer; N-(2-(thiophen-3-yl)methylcarbonyloxyethyl) maleimide (NMT) was synthesized . The chemical structure of the monomer was characterized by Nuclear Magnetic Resonance (1H-NMR) and Fourier Transform Infrared (FTIR) Spectroscopy . In vitro antibacterial evaluation of the target compounds showed that N-[2-(thiophen-3-yl)ethyl] group attached to piperazine ring served as promising C-7 substituent for piperazinyl quinolone antibacterials .Molecular Structure Analysis

The molecular weight of the compound is 177.25 . The structure of the compound was characterized by Nuclear Magnetic Resonance (1H-NMR) and Fourier Transform Infrared (FTIR) Spectroscopy .Chemical Reactions Analysis

The nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring are reviewed . Recent examples, which in several cases demonstrate the modern application of the method, are presented where possible .Applications De Recherche Scientifique

Conducting Polymers and Electrochromic Materials

The synthesis of novel polythiophene derivatives, such as NMT, contributes to the development of conducting polymers. These materials find applications in electronic and optical devices, including:

- Electrochromic Devices : NMT’s color changes between yellow and blue in its reduced and oxidized states, making it a potential electrochromic material .

Biologically Active Compounds

Thiophene-based analogs have attracted interest as potential biologically active compounds. While specific studies on NMT are limited, its structural features suggest potential applications in drug discovery and medicinal chemistry .

Mécanisme D'action

While the specific mechanism of action for “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is not mentioned in the search results, it’s worth noting that thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

Orientations Futures

In the late 1970s, conjugated polymers were identified as future new materials that would lead to the next generation of electronic and optical devices . Polythiophenes are an important representative class of conducting polymers that can be used as electrical conductors . Synthesis of new polythiophene derivatives with improved conductivity and processing properties is an important part of conducting polymer research .

Propriétés

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S2/c1-17(14,15)11-4-6-13-5-2-10(12-13)9-3-7-16-8-9/h2-3,5,7-8,11H,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXNJNNDHXWBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=CC(=N1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2,6-dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2465543.png)

![methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2465545.png)

![[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2465547.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2465553.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2465556.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2465559.png)

![4-(dipropylsulfamoyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2465561.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2465564.png)